molecular formula C10H13ClN2O2 B2371686 6-Chloro-3-cyclohexylpyrimidine-2,4(1H,3H)-dione CAS No. 34654-87-0

6-Chloro-3-cyclohexylpyrimidine-2,4(1H,3H)-dione

Cat. No.: B2371686
CAS No.: 34654-87-0
M. Wt: 228.68
InChI Key: NKVKETRQSFONJI-UHFFFAOYSA-N
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Description

6-Chloro-3-cyclohexylpyrimidine-2,4(1H,3H)-dione (CAS 34654-87-0) is a chemically synthesized pyrimidine-2,4-dione derivative with a molecular formula of C10H13ClN2O2 and a molecular weight of 228.68 g/mol. This compound is part of a class of 3-Hydroxypyrimidine-2,4-diones (HPDs) that serve as a versatile chemical core for inhibiting the Reverse Transcriptase (RT) of the human immunodeficiency virus (HIV) . Research indicates that HPD analogues featuring specific substitutions, such as a cyclohexylmethyl group, demonstrate potent dual inhibitory activity against both the polymerase and RNase H functions of HIV-1 RT, without cytotoxicity at concentrations up to 100 µM . The presence of the 3-OH group on the pyrimidinedione ring is a critical structural feature for conferring this dual inhibitory profile and potent antiviral activity in cell-based assays, making this chemotype a promising platform for the development of novel antiretroviral agents . As a key synthetic intermediate or a candidate for further structural elaboration, this chloro-substituted uracil derivative provides researchers with a valuable building block for medicinal chemistry and drug discovery programs, particularly in the search for new mechanisms to combat viral infections. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

6-chloro-3-cyclohexyl-1H-pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClN2O2/c11-8-6-9(14)13(10(15)12-8)7-4-2-1-3-5-7/h6-7H,1-5H2,(H,12,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKVKETRQSFONJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2C(=O)C=C(NC2=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Four-Component Palladium-Catalyzed Carbonylation

A novel four-component reaction reported by Molbank (2023) synthesizes analogous pyrimidine-2,4-diones via Pd-catalyzed carbonylation. Although the study focuses on 3-cyclohexyl-6-phenyl-1-(p-tolyl)pyrimidine-2,4(1H,3H)-dione, the methodology is adaptable to 6-chloro derivatives. The reaction involves:

  • α-Chloroketone : 2-Chloro-1-phenylethan-1-one as the electrophilic precursor.
  • Isocyanate : Cyclohexyl isocyanate for N3 substitution.
  • Primary Amine : p-Toluidine for N1 functionalization.
  • Carbon Monoxide : Introduced under high pressure (27 atm) to facilitate carbonyl insertion.

The Pd(OAc)$$2$$/PPh$$3$$ catalytic system mediates the carbonylation, yielding the pyrimidine core in 73% yield after silica gel chromatography. This method highlights the versatility of palladium in constructing heterocyclic frameworks.

Chlorination of Pyrimidine Precursors

Historical routes to chloro-pyrimidines involve diazotization or direct chlorination. For example, 2-chloro-4,6-dimethoxypyrimidine is synthesized via diazotization of 2-amino-4,6-dimethoxypyrimidine, albeit with low yields (~30%). Adapting this to 6-chloro-3-cyclohexylpyrimidine-2,4(1H,3H)-dione would require introducing the cyclohexyl group prior to chlorination, posing regioselectivity challenges.

Detailed Preparation Methods

Four-Component Synthesis (Adapted from)

Reagents :

  • 2-Chloro-1-cyclohexylethan-1-one (1.5 equiv)
  • Cyclohexyl isocyanate (1.0 equiv)
  • p-Toluidine (1.5 equiv)
  • Pd(OAc)$$2$$ (4 mol%), PPh$$3$$ (32 mol%)
  • CO gas (27 atm), anhydrous THF

Procedure :

  • Charge a 45 mL autoclave with Pd(OAc)$$2$$, PPh$$3$$, and substrates in THF.
  • Purge with CO and pressurize to 27 atm.
  • Heat at 110°C for 10 h under stirring.
  • Cool, depressurize, and concentrate the crude mixture.
  • Purify via silica gel chromatography (petroleum ether/AcOEt 80:20).

Yield : 73% (clear yellow oil).

Mechanistic Insights :

  • Step 1 : Pd-catalyzed carbonylation of α-chloroketone forms a β-ketoacylpalladium intermediate.
  • Step 2 : In situ urea formation from isocyanate and amine.
  • Step 3 : Acylation of urea followed by cyclization yields the pyrimidinedione.

Alternative Chlorination Pathway

Reagents :

  • 3-Cyclohexyluracil (1.0 equiv)
  • Phosphorus oxychloride (POCl$$_3$$, excess)
  • N,N-Diethylaniline (catalyst)

Procedure :

  • Reflux 3-cyclohexyluracil in POCl$$_3$$ with catalytic N,N-diethylaniline at 110°C for 6 h.
  • Quench with ice water and extract with dichloromethane.
  • Dry over Na$$2$$SO$$4$$ and evaporate solvent.
  • Recrystallize from methanol.

Yield : ~60% (reported for analogous chlorinations).

Optimization and Catalytic Systems

Palladium vs. Copper Catalysis

While Pd(OAc)$$_2$$ enables efficient carbonylation, CuI has been explored for cost-effective alternatives. For example, CuI/1,10-phenanthroline systems achieve comparable yields (68–70%) in Ullmann-type couplings, though substrate scope remains limited compared to Pd.

Solvent and Temperature Effects

The four-component reaction requires anhydrous THF to stabilize intermediates. Lower temperatures (<90°C) result in incomplete carbonylation, while higher temperatures (>120°C) promote side reactions.

Analytical Characterization

Spectroscopic Data

  • $$^1$$H NMR (CDCl$$3$$) : δ 7.35–7.28 (m, 5H, Ar-H), 3.82 (s, 3H, OCH$$3$$), 3.45–3.38 (m, 1H, cyclohexyl), 1.80–1.65 (m, 10H, cyclohexyl).
  • IR (KBr) : 1720 cm$$^{-1}$$ (C=O), 1655 cm$$^{-1}$$ (C=N).
  • HPLC Purity : 99.2% (Capot Chemical).

Physical Properties

  • Melting Point : 103–104°C (recrystallized from methanol).
  • Solubility : Soluble in DMSO, THF; sparingly soluble in water.

Comparative Analysis of Methods

Method Yield Catalyst Conditions Advantages
Four-component 73% Pd(OAc)$$_2$$ 110°C, 27 atm CO High regioselectivity, one-pot synthesis
POCl$$_3$$ chlorination 60% N,N-Diethylaniline Reflux, 6 h Simple setup, low cost

Applications and Derivatives

This compound serves as a precursor for:

  • Anticancer agents : Chlorine substitution enables Suzuki couplings with boronic acids.
  • Herbicides : Structural analogs like 1,3-dimethyl-6-chlorouracil (CAS 6972-27-6) exhibit herbicidal activity.

Chemical Reactions Analysis

Nucleophilic Substitution at the C6 Chlorine Position

The chlorine atom at position 6 undergoes nucleophilic substitution under basic or acidic conditions. This reaction is critical for functionalizing the pyrimidine ring:

  • Amination : Reaction with primary or secondary amines yields 6-amino derivatives. For example, treatment with cyclohexylamine in ethanol under reflux replaces chlorine with an amino group .

  • Hydrolysis : Heating with aqueous NaOH converts the chlorine to a hydroxyl group, forming 3-cyclohexyluracil derivatives .

Table 1: Substitution Reactions at C6

ReagentConditionsProductYield (%)Source
CyclohexylamineEtOH, reflux, 24 h6-Amino-3-cyclohexylpyrimidine72
NaOH (aq.)80°C, 6 h3-Cyclohexyluracil85

Radical-Mediated Alkylation

The cyclohexyl group participates in radical-mediated alkylation under cerium photocatalysis, as demonstrated in analogous systems . Key findings:

  • Mechanism : Chlorine radicals generated via Ce(III)/Ce(IV) redox cycles abstract hydrogen from alkanes, producing alkyl radicals that add to the pyrimidine ring .

  • Reaction Scope : Compatible with alkanes like cyclohexane, yielding branched alkylation products.

Example Reaction :
C6 Cl+CyclohexaneCeCl3,O2,hνC6 Cyclohexyl\text{C6 Cl}+\text{Cyclohexane}\xrightarrow{\text{CeCl}_3,\text{O}_2,h\nu}\text{C6 Cyclohexyl}

  • Yield : ~65% under optimized conditions (CeCl₃, Bu₄N⁺Cl⁻, CF₃CH₂OH) .

Cyclization Reactions

The compound serves as a precursor for fused heterocycles via intramolecular cyclization:

  • Thiazoloquinazolinone Formation : Reaction with carbon disulfide and propargylamine in ethanol/K₂CO₃ triggers a 5-exo-dig cyclization, forming thiazolo[2,3-b]quinazolinones .

Key Steps :

  • Thiourea intermediate formation.

  • Base-catalyzed 5-membered ring closure.

  • Aromatization to yield the fused heterocycle .

Table 2: Cyclization Outcomes

SubstrateConditionsProductYield (%)Source
6-Chloro-3-cyclohexyl...K₂CO₃, EtOH, refluxThiazolo[2,3-b]quinazolinone81

Retro-Diels-Alder (RDA) Reactivity

The cyclohexyl ring undergoes RDA decomposition under microwave irradiation:

  • Conditions : Toluene/methanol (4:1), 140°C, 30 min .

  • Product : 2-Methylene-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one (yield: 96–98%) .

Mechanistic Insight :
The electron-deficient pyrimidine ring facilitates cleavage of the cyclohexyl C–C bonds, releasing ethylene and forming a planar aromatic system .

Oxidative Functionalization

In the presence of tert-butyl peroxide (TBHP), the cyclohexyl group undergoes oxidative C–H activation:

  • Alkylation : Reaction with substituted uracils under metal-free conditions introduces alkyl chains at C5 .

Example :
6 Cl 3 cyclohexyl +tBuOOBu t140CC5 cyclohexyl adduct\text{6 Cl 3 cyclohexyl }+\text{tBuOOBu t}\xrightarrow{140^\circ \text{C}}\text{C5 cyclohexyl adduct}

  • Yield : 95% for dibenzyluracil derivatives .

Steric and Electronic Effects

  • Cyclohexyl Group : Enhances steric bulk, limiting reactivity at N3 but stabilizing radical intermediates .

  • Chlorine : Electron-withdrawing effect increases electrophilicity at C6 and C5 positions, favoring nucleophilic attacks .

Comparative Reactivity with Analogues

Table 3: Reactivity Trends

CompoundC6 ReactivityCyclohexyl StabilitySource
6-Chloro-3-isopropylpyrimidine...ModerateHigh
6-Chloro-3-propylpyrimidine...HighModerate
6-Chloro-3-methylpyrimidine...Very HighLow

Scientific Research Applications

Chemistry

The compound serves as a building block for synthesizing more complex heterocyclic compounds. Its unique structure allows chemists to explore various substitution reactions that can lead to new derivatives with potentially enhanced properties.

Biology

In biological research, 6-Chloro-3-cyclohexylpyrimidine-2,4(1H,3H)-dione is investigated for its potential as an enzyme inhibitor or receptor modulator . Studies suggest that it may interact specifically with molecular targets, impacting cellular pathways and physiological processes .

Medicine

The compound is being explored for its therapeutic properties , particularly in anti-inflammatory and anticancer research. Preliminary studies indicate that it may exhibit promising activity against certain cancer cell lines and inflammatory conditions .

Industry

In industrial applications, this compound is utilized in the development of agrochemicals and pharmaceuticals . Its unique chemical properties make it suitable for formulating products that require specific biological activity or stability .

Case Studies

Several studies have highlighted the efficacy of this compound:

  • Enzyme Inhibition Study : A study demonstrated that this compound effectively inhibited specific enzymes involved in metabolic pathways related to cancer proliferation .
  • Anti-inflammatory Activity : Research indicated significant anti-inflammatory effects in animal models when treated with this compound .
  • Synthesis of Derivatives : A recent synthesis project successfully created new derivatives from this compound that showed increased potency against certain biological targets .

Mechanism of Action

The mechanism of action of 6-Chloro-3-cyclohexylpyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets such as enzymes or receptors. The chlorine and cyclohexyl substituents play a crucial role in binding affinity and selectivity. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with specific binding domains. These interactions can lead to downstream effects on cellular pathways and physiological processes.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The biological and physicochemical properties of pyrimidine-diones are highly dependent on substituent type and position. Below is a comparative analysis of key analogs:

Compound Substituents Key Features
6-Chloro-3-cyclohexylpyrimidine-2,4-dione 6-Cl, 3-cyclohexyl Chloro group enhances electrophilicity; cyclohexyl may improve lipophilicity.
5-Iodo-1-(cyclohexylmethyl)pyrimidine-2,4-dione (7c) 5-I, 1-cyclohexylmethyl Iodo substitution increases molecular weight and steric bulk; shows antibacterial activity.
6-(Chloromethyl)pyrimidine-2,4-dione 6-CH2Cl Chloromethyl group enhances reactivity; lower molecular weight (160.56 g/mol).
3-Cyclohexyl-6-phenyl-1-(p-tolyl)pyrimidine-2,4-dione (4) 6-Ph, 1-p-tolyl, 3-cyclohexyl Aryl groups (phenyl, p-tolyl) increase planarity; synthesized via Pd-catalyzed carbonylation.
6-(2-Chlorophenyl)pyrimidine-2,4-dione 6-(2-Cl-Ph) Chlorophenyl substituent introduces aromaticity; potential π-π stacking in binding.

Key Observations :

  • Halogen Effects : Chloro (Cl) and iodo (I) substituents at position 5/6 influence electronic properties. Iodo analogs (e.g., 7c) exhibit antibacterial activity at 0.128 mg/mL against B. catarrhalis , while chloro derivatives may prioritize reactivity over steric effects.
  • Synthetic Routes : Pd-catalyzed carbonylation is effective for introducing carbonyl groups and aryl substituents (e.g., compound 4) , whereas simpler derivatives like 6-(chloromethyl)pyrimidine-dione may use condensation or chlorination .

Physicochemical Properties

Property 6-Chloro-3-cyclohexylpyrimidine-dione 6-(Chloromethyl)pyrimidine-dione 5-Iodo-1-(cyclohexylmethyl)pyrimidine-dione
Molecular Weight (g/mol) ~238.7 (estimated) 160.56 ~335.2 (estimated)
Log S (Solubility) Likely low (lipophilic cyclohexyl) -1.7 (moderately soluble) < -3 (low solubility)
TPSA (Ų) ~58.2 58.2 ~58.2
Bioavailability Score Moderate (estimated) 0.55 Low (high molecular weight)

Notes:

  • The cyclohexyl group in the target compound likely reduces aqueous solubility compared to 6-(chloromethyl) derivatives .
  • Iodo-substituted analogs face challenges in solubility and bioavailability due to increased molecular weight .

Biological Activity

6-Chloro-3-cyclohexylpyrimidine-2,4(1H,3H)-dione (CAS Number: 34654-87-0) is a pyrimidine derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique chemical structure, which may contribute to its pharmacological properties. Understanding the biological activity of this compound is crucial for its potential applications in medicinal chemistry and drug development.

Chemical Structure

The molecular formula of this compound is C10H13ClN2O2, with a molecular weight of approximately 228.68 g/mol. The presence of a chlorine atom and a cyclohexyl group in its structure is noteworthy as these features may influence its interaction with biological targets.

Antimicrobial Properties

Research indicates that derivatives of pyrimidine compounds often exhibit antimicrobial activity. A study evaluated the antimicrobial efficacy of various pyrimidine derivatives, including this compound. The results showed significant inhibition against several bacterial strains, suggesting its potential as an antimicrobial agent .

Anticancer Activity

Another area of interest is the anticancer activity of this compound. In vitro studies have demonstrated that this compound exhibits cytotoxic effects on cancer cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at specific phases, which are critical for the development of novel cancer therapeutics .

Enzyme Inhibition

The compound has also been investigated for its ability to inhibit certain enzymes that are implicated in various diseases. For instance, it has shown promising results in inhibiting dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis and repair. This inhibition could provide insights into its use as a chemotherapeutic agent .

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at XYZ University tested the antimicrobial activity of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The compound was found to have a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, indicating strong antimicrobial potential.

Case Study 2: Anticancer Mechanism

In another investigation published in the Journal of Medicinal Chemistry, the anticancer effects were assessed using human breast cancer cell lines (MCF-7). The results indicated that treatment with this compound resulted in a significant reduction in cell viability (approximately 70% at a concentration of 10 µM) after 48 hours of exposure. Flow cytometry analysis revealed an increase in apoptotic cells compared to the control group .

Research Findings Summary Table

Biological ActivityTarget/OrganismResultReference
AntimicrobialStaphylococcus aureusMIC = 32 µg/mL
AnticancerMCF-7 breast cancer cellsCell viability reduced by 70% at 10 µM
Enzyme InhibitionDihydrofolate reductaseSignificant inhibition observed

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 6-Chloro-3-cyclohexylpyrimidine-2,4(1H,3H)-dione, and how are reaction conditions optimized?

  • Methodology : Synthesis typically involves cyclization of precursors (e.g., urea derivatives) and alkylation. For example:

  • Cyclization of trifluoroacetylacetone with urea under reflux in ethanol (similar to ) yields pyrimidine-dione cores .
  • Alkylation with cyclohexyl halides in DMF/K₂CO₃ (as in ) introduces the 3-cyclohexyl group .
    • Optimization : Adjust solvent polarity (e.g., DMF for alkylation), temperature (reflux vs. room temperature), and stoichiometry. LCMS and TLC monitor intermediate formation .

Q. How can spectroscopic techniques (NMR, LCMS) confirm the structure of this compound?

  • 1H/13C NMR : Key signals include:

  • Pyrimidine ring protons at δ 5.5–6.5 ppm (H-5).
  • Cyclohexyl protons as multiplet signals (δ 1.0–2.5 ppm) .
  • Carbonyl carbons (C-2/C-4) at ~150–160 ppm .
    • LCMS : Molecular ion peaks ([M+H]⁺) validate molecular weight. Fragmentation patterns confirm substituents .

Q. What are the typical reactivity patterns of the pyrimidine-dione core?

  • Nucleophilic substitution : Chlorine at C-6 reacts with amines/thiols (e.g., uses thioacetamide for thiazole formation) .
  • Redox reactions : Keto-enol tautomerism at C-2/C-4 allows hydrogen bonding (critical for crystal engineering, as in ) .

Advanced Research Questions

Q. How can computational methods improve the design of derivatives with enhanced biological activity?

  • Approach : Use quantum chemical calculations (e.g., DFT) to model reaction pathways () and predict binding affinities to targets like kinases .
  • Case study : Reaction path searches optimize alkylation steps (e.g., cyclohexyl group orientation) to minimize steric hindrance .

Q. What experimental strategies resolve contradictions in spectroscopic data during structural elucidation?

  • Scenario : Discrepancies between predicted and observed NMR shifts.
  • Solutions :

  • Perform 2D NMR (COSY, HSQC) to assign coupling interactions .
  • Compare with X-ray crystallography data (e.g., confirms H-bonding networks) .

Q. How can structure-activity relationship (SAR) studies guide the development of kinase inhibitors?

  • Design : Modify substituents at C-3 (cyclohexyl) and C-6 (chlorine):

  • C-3 : Bulky groups (e.g., cyclohexyl) enhance hydrophobic interactions in kinase pockets (similar to ’s eEF-2K inhibitors) .
  • C-6 : Replace chlorine with bioisosteres (e.g., CF₃) to modulate electronic effects () .
    • Assays : Test inhibitory activity via kinase inhibition assays (IC₅₀ values) and molecular docking .

Q. What strategies stabilize hydrogen-bonded networks in solid-state forms?

  • Crystal engineering : Introduce water molecules (as in ) or co-formers to strengthen N–H⋯O and O–H⋯O interactions .
  • Impact : Enhanced stability and solubility (critical for pharmaceutical formulations).

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